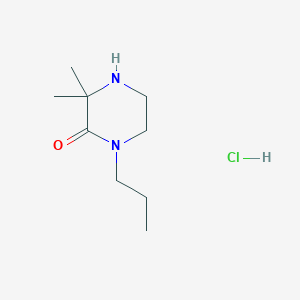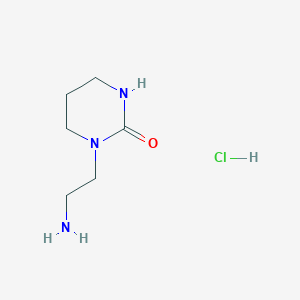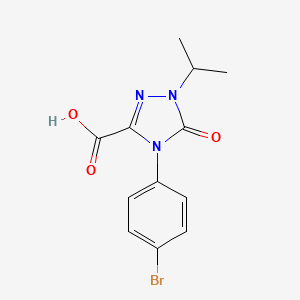
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride
Descripción general
Descripción
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride, also known as DMMPH, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine and has been used in the synthesis of various drug molecules. DMMPH is a white solid and is soluble in water and other organic solvents. It has a melting point of 115-117 °C and a boiling point of 280-282 °C. It is a widely used reagent in organic synthesis and is used in the synthesis of various drug molecules.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative similar to 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride, has been used in various alkylation and ring closure reactions to create a diverse library of compounds. These reactions involve forming dithiocarbamates, thioethers, and various cyclic structures like pyrazolines and pyridines (G. Roman, 2013).
Catalyst in Synthesis of Chromene Derivatives
Silica-bonded N-propylpiperazine, structurally related to this compound, has been used as a recyclable catalyst in synthesizing 3,4-dihydropyrano[c]chromene derivatives and biscoumarins. This catalyst facilitates the condensation of aromatic aldehydes with other compounds under specific conditions (K. Niknam et al., 2012).
Use in Preparing Pyran Derivatives
In another application, silica-bonded N-propylpiperazine sodium n-propionate, a compound related to this compound, acted as an efficient solid base catalyst for preparing various 4H-pyran derivatives. It demonstrated reuse potential in consecutive reactions without additional treatment (K. Niknam et al., 2013).
Pharmacological Research Tool
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a structurally related compound, has been identified as a nonpeptidic agonist of the urotensin-II receptor. It serves as a selective and drug-like pharmacological research tool, potentially leading to novel drug developments (G. Croston et al., 2002).
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those related to this compound, have been synthesized efficiently under microwave irradiation. These derivatives are significant in pharmaceuticals, suggesting the compound's role in facilitating rapid synthesis methods (H. G. Jaisinghani, B. M. Khadilkar, 1997).
Propiedades
IUPAC Name |
3,3-dimethyl-1-propylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-4-6-11-7-5-10-9(2,3)8(11)12;/h10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSACXFDFXHUCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)










